5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde
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Overview
Description
5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde is a heterocyclic organic compound with a pyridine ring substituted with bromine, methoxy, methyl, and formyl groups
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of p38α mitogen-activated protein kinase inhibitors . The p38α MAP kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Biochemical Pathways
This pathway plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Pharmacokinetics
One source suggests that similar compounds have high gastrointestinal absorption , which could impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to inhibit p38α map kinase, which could potentially lead to a decrease in the release of pro-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde typically involves the bromination of 6-methoxy-4-methylpyridine-3-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-Bromo-6-methoxy-4-methylpyridine-3-carboxylic acid.
Reduction: 5-Bromo-6-methoxy-4-methylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: Similar structure but lacks the formyl and methyl groups.
6-Methoxy-4-methylpyridine-3-carbaldehyde: Similar structure but lacks the bromine atom.
2-Bromo-6-methylpyridine: Similar structure but lacks the methoxy and formyl groups.
Uniqueness
5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the formyl group provides a site for oxidation or reduction.
Properties
CAS No. |
2694729-05-8 |
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Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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